ethyl (5-amino-1H-tetrazol-1-yl)acetate

Description

The exact mass of the compound ethyl (5-amino-1H-tetrazol-1-yl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl (5-amino-1H-tetrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (5-amino-1H-tetrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

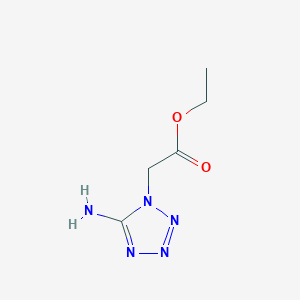

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-aminotetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-5(6)7-8-9-10/h2-3H2,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKHCKBSEQKYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299855 | |

| Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21744-57-0 | |

| Record name | Ethyl 5-amino-1H-tetrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21744-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 133280 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021744570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21744-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(5-amino-1H-tetrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of ethyl (5-amino-1H-tetrazol-1-yl)acetate?

An In-depth Technical Guide to the Chemical Properties of Ethyl (5-amino-1H-tetrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterocyclic Scaffold

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a multifaceted heterocyclic compound that has garnered significant attention in contemporary chemical research. Its molecular architecture, featuring a highly nitrogenated tetrazole ring, a primary amino group, and a reactive ethyl ester moiety, provides a unique combination of functionalities.[1] This structure serves as a valuable scaffold and a versatile building block in a wide array of scientific disciplines.

Initially recognized for its utility as a synthetic intermediate, the applications of ethyl (5-amino-1H-tetrazol-1-yl)acetate have expanded into medicinal chemistry, materials science, and synthetic organic chemistry.[1] In drug development, the tetrazole ring is frequently employed as a bioisostere for the carboxylic acid group, a substitution that can enhance a drug candidate's metabolic stability and pharmacokinetic profile.[1][2][3] The high nitrogen content of the tetrazole ring also makes this scaffold a precursor for high-energy-density materials.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and characterization of this important molecule.

Physicochemical and Structural Properties

The fundamental properties of ethyl (5-amino-1H-tetrazol-1-yl)acetate are summarized below. These data are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(5-aminotetrazol-1-yl)acetate | [1] |

| CAS Number | 21744-57-0 | [1][4] |

| Molecular Formula | C₅H₉N₅O₂ | [1][4] |

| Molecular Weight | 171.16 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds |

| Boiling Point | 351.4°C at 760 mmHg | [1] |

| Density | 1.56 g/cm³ | [1] |

| Flash Point | 166.3°C | [1] |

| Refractive Index | 1.656 | [1] |

| InChI Key | YVKHCKBSEQKYNO-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CN1C(=NN=N1)N | [1] |

Molecular Structure Diagram

The diagram below illustrates the connectivity of atoms in ethyl (5-amino-1H-tetrazol-1-yl)acetate, highlighting the key functional groups.

Caption: Molecular structure of ethyl (5-amino-1H-tetrazol-1-yl)acetate.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. Below are the expected spectral characteristics based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environments in the molecule.

-

Ethyl Group (CH₂CH₃): A triplet signal for the methyl protons (-CH₃) is expected around δ 1.2-1.3 ppm, coupled to the adjacent methylene protons. The methylene protons (-O-CH₂-) will appear as a quartet around δ 4.1-4.2 ppm.

-

Methylene Bridge (-N-CH₂-CO): A singlet for the methylene protons attached to the tetrazole ring is anticipated around δ 5.2-5.4 ppm.[5]

-

Amino Group (-NH₂): A broad singlet for the amino protons is expected, the chemical shift of which can vary depending on the solvent and concentration, but typically appears around δ 6.0-7.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the different carbon environments.

-

Ethyl Group (CH₂CH₃): The methyl carbon (-CH₃) should appear at approximately δ 14 ppm, and the methylene carbon (-O-CH₂-) at around δ 62 ppm.

-

Methylene Bridge (-N-CH₂-CO): The carbon of the methylene bridge is expected in the range of δ 50-55 ppm.

-

Ester Carbonyl (C=O): The carbonyl carbon signal is typically found downfield, around δ 165-170 ppm.

-

Tetrazole Ring Carbon: The single carbon atom within the tetrazole ring is expected to resonate at approximately δ 155-160 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the key functional groups.

-

N-H Stretch: The amino group will show characteristic stretching vibrations in the range of 3100-3400 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching from the ethyl and methylene groups will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1730-1750 cm⁻¹.[5]

-

N=N and C=N Stretches: Vibrations associated with the tetrazole ring are typically observed in the fingerprint region, between 1000-1500 cm⁻¹.[5]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z = 171.16. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ethyl acetate moiety.

Synthesis and Mechanism

The most common and straightforward synthesis of ethyl (5-amino-1H-tetrazol-1-yl)acetate involves the N-alkylation of 5-aminotetrazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[1][5]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Objective: To synthesize ethyl (5-amino-1H-tetrazol-1-yl)acetate via N-alkylation of 5-aminotetrazole.

Materials:

-

5-Aminotetrazole (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)

-

Ethyl acetate (for workup)

-

Water (for work-up)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-aminotetrazole and anhydrous potassium carbonate.

-

Add a suitable volume of DMF to suspend the solids.

-

Begin stirring the mixture and add ethyl chloroacetate dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Causality and Justification:

-

Choice of Base: Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the acidic N-H of the tetrazole ring, facilitating the nucleophilic attack on the electrophilic carbon of ethyl chloroacetate.[5]

-

Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Temperature: Heating is required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a highly versatile synthetic intermediate.[1]

Reactivity Overview Diagram

Caption: Key reactive sites and potential derivatizations.

-

Reactions at the Amino Group: The primary amino group at the C5 position is nucleophilic. It can readily undergo acylation with acyl chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.[1]

-

Reactions at the Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (5-amino-1H-tetrazol-1-yl)acetic acid. This acid is itself a valuable intermediate. The ester can also be converted to amides or hydrazides by reacting with amines or hydrazine, respectively.[5] This is a common strategy for extending the molecular scaffold in drug discovery.

-

Reactivity of the Tetrazole Ring: The tetrazole ring is generally stable but possesses unique properties. The four nitrogen atoms can act as ligands to coordinate with metal ions, a property exploited in the synthesis of metal-organic frameworks (MOFs).[1] Furthermore, the high nitrogen content contributes to a high heat of formation, making tetrazole derivatives precursors for energetic materials.

Applications in Research and Development

The unique chemical properties of ethyl (5-amino-1H-tetrazol-1-yl)acetate have established its role in several key areas of chemical science.

-

Medicinal Chemistry: As a bioisosteric replacement for carboxylic acids, the tetrazole moiety is a cornerstone of modern drug design.[2][6] This substitution often leads to improved potency, selectivity, and pharmacokinetic properties. Derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antibacterial agents.[1][7][8]

-

Materials Science: The high nitrogen content and thermal stability of the tetrazole ring make it an ideal building block for High-Energy-Density Materials (HEDMs).[1][9] Research in this area focuses on synthesizing novel compounds with a balance of high performance and operational safety.

-

Synthetic Chemistry: The compound remains a pivotal building block for constructing more complex heterocyclic systems. Its multiple reactive sites allow for the creation of diverse molecular libraries for high-throughput screening in drug and materials discovery.[1]

Safety and Handling

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is classified as an irritant.[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a compound of significant scientific interest, characterized by a stable yet reactive heterocyclic core. Its well-defined physicochemical properties, predictable spectroscopic features, and versatile reactivity make it an invaluable tool for researchers. From serving as a bioisosteric scaffold in the development of next-generation therapeutics to acting as a precursor for advanced materials, its importance across the chemical sciences is firmly established and continues to grow.

References

-

ChemBK. (2024). ethyl 1H-tetrazole-5-acetate. Retrieved from [Link]

-

Wikipedia. (2023). 5-Aminotetrazole. Retrieved from [Link]

-

Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 5-chloro-1H-tetrazol-1-ylacetate. Retrieved from [Link]

-

Modzelewska-Banachiewicz, B., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(23), 12347-12385. Retrieved from [Link]

-

Abood, N. K. (2016). Synthesis and Characterization of New ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Engineering and Technology Journal, 34(B), No.2. Retrieved from [Link]

-

Valente, S., et al. (2018). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. Molbank, 2018(4), M1021. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1H-tetrazole-5-acetate. Retrieved from [Link]

-

Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports, 9, 1056. Retrieved from [Link]

-

Liu, Y., et al. (2021). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters, 23(15), 5889-5893. Retrieved from [Link]

Sources

- 1. ethyl (5-amino-1H-tetrazol-1-yl)acetate | 21744-57-0 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. 21744-57-0 Cas No. | Ethyl (5-amino-1H-tetrazol-1-yl)acetate | Matrix Scientific [matrixscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.org.za [scielo.org.za]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl (5-amino-1H-tetrazol-1-yl)acetate: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a tetrazole ring, an amino group, and an ethyl acetate moiety, offers multiple points for chemical modification, making it a valuable precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its structure, systematic nomenclature, and detailed synthetic protocols. Furthermore, it delves into the compound's crucial role in drug discovery, particularly as a bioisostere for carboxylic acids, and its applications in the development of novel therapeutic agents.

Chemical Structure and Nomenclature

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a disubstituted tetrazole with the molecular formula C₅H₉N₅O₂ and a molecular weight of 171.16 g/mol .[1] The core of the molecule is a five-membered tetrazole ring, which is a planar, electron-rich aromatic system containing four nitrogen atoms and one carbon atom.

Structure:

The structural formula of ethyl (5-amino-1H-tetrazol-1-yl)acetate is characterized by an amino group (-NH₂) attached to the C5 position of the tetrazole ring and an ethyl acetate group (-CH₂COOCH₂CH₃) linked to the N1 position.

Caption: Chemical structure of ethyl (5-amino-1H-tetrazol-1-yl)acetate.

Nomenclature:

The systematic IUPAC name for this compound is ethyl 2-(5-amino-1H-tetrazol-1-yl)acetate . The numbering of the tetrazole ring begins at one of the doubly bonded nitrogen atoms and proceeds in a way that gives the substituents the lowest possible locants. In this case, the ethyl acetate group is at position 1, and the amino group is at position 5.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 21744-57-0[1] |

| Molecular Formula | C₅H₉N₅O₂ |

| Molecular Weight | 171.16 g/mol [1] |

| IUPAC Name | ethyl 2-(5-amino-1H-tetrazol-1-yl)acetate |

| InChI Key | YVKHCKBSEQKYNO-UHFFFAOYSA-N[1] |

Synthesis of Ethyl (5-amino-1H-tetrazol-1-yl)acetate

The synthesis of ethyl (5-amino-1H-tetrazol-1-yl)acetate is typically achieved through a two-step process. The first step involves the formation of the 5-amino-1H-tetrazole ring, followed by the alkylation of the ring with an ethyl acetate moiety.

Step 1: Synthesis of 5-Amino-1H-tetrazole

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[2] For the synthesis of 5-amino-1H-tetrazole, a cyano-containing precursor is reacted with an azide, often in the presence of a proton source or a Lewis acid to enhance the reaction's efficiency.[2] A widely used and safer alternative to the highly toxic and explosive hydrazoic acid is the combination of sodium azide with an ammonium salt, such as ammonium chloride.[3]

Step 2: N-Alkylation of 5-Amino-1H-tetrazole

The second step involves the N-alkylation of the pre-formed 5-amino-1H-tetrazole ring with ethyl chloroacetate or ethyl bromoacetate. This reaction introduces the ethyl acetate group onto one of the nitrogen atoms of the tetrazole ring. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a base to deprotonate the tetrazole ring, facilitating the nucleophilic attack on the electrophilic carbon of the ethyl haloacetate.

Caption: General synthetic workflow for ethyl (5-amino-1H-tetrazol-1-yl)acetate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of ethyl (5-amino-1H-tetrazol-1-yl)acetate, adapted from procedures for similar tetrazole derivatives.[3][4]

Materials:

-

5-Amino-1H-tetrazole

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-1H-tetrazole (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.

-

Alkylation: Slowly add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-CH₂-) of the ethyl group, a singlet for the methylene protons of the acetate group (-CH₂-COO), and a broad singlet for the amino protons (-NH₂).

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl and methylene carbons of the ethyl group, the methylene carbon of the acetate group, the carbonyl carbon of the ester, and the carbon atom of the tetrazole ring. The carbon of the tetrazole ring attached to the amino group is expected to appear in the range of 155-157 ppm.[4]

FT-IR: The infrared spectrum will likely display characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the alkyl groups, a strong C=O stretching of the ester group (around 1739 cm⁻¹), and vibrations corresponding to the tetrazole ring (N=N and C=N bonds).[4]

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (171.16 g/mol ).

Applications in Drug Development

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry.[2][5] This is due to their similar pKa values and planar structures, which allow tetrazoles to mimic the interactions of carboxylic acids with biological targets. The replacement of a carboxylic acid with a tetrazole can lead to improved metabolic stability and enhanced pharmacokinetic properties of a drug candidate.

Ethyl (5-amino-1H-tetrazol-1-yl)acetate serves as a valuable starting material for the synthesis of a variety of biologically active compounds. The amino group can be further functionalized, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a scaffold for creating diverse molecular libraries for drug screening.

Derivatives of the (5-amino-1H-tetrazol-1-yl)acetate scaffold are being investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Tetrazole-containing compounds have shown significant promise in the treatment of cancer.[6] They have been incorporated into molecules designed as tubulin polymerization inhibitors and other anticancer agents.[2]

-

Antiviral Agents: The tetrazole moiety is present in several antiviral drugs.[5] The unique electronic properties of the tetrazole ring can contribute to the binding affinity of these compounds to viral enzymes or proteins. Research has explored tetrazole derivatives as potential agents against influenza and other viruses.[7][8]

-

Antibacterial and Antifungal Agents: Various tetrazole derivatives have been synthesized and evaluated for their antimicrobial properties.[4]

Conclusion

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a key heterocyclic compound with a well-defined structure and versatile reactivity. Its synthesis, primarily through the alkylation of 5-amino-1H-tetrazole, is a reproducible process that provides access to a valuable building block for further chemical transformations. The significance of this compound is underscored by its utility in the development of new therapeutic agents, leveraging the bioisosteric relationship between the tetrazole ring and carboxylic acids. As research in medicinal chemistry continues to evolve, the demand for such versatile scaffolds is expected to grow, further solidifying the importance of ethyl (5-amino-1H-tetrazol-1-yl)acetate in the synthesis of novel, biologically active molecules.

References

-

Abood, N. K. (2020). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. ResearchGate. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2010). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. ACG Publications. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

-

Chupakhin, O. N., et al. (2021). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Chemistry of Heterocyclic Compounds, 57(4), 431-441. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). HMDB. [Link]

-

MDPI. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1H-tetrazole-5-acetate. PubChem. [Link]

-

Singh, P., & Kumar, V. (2021). Recent Advances in Tetrazole Derivatives as Potential Antiviral Agents: A Review. Asian Journal of Chemistry, 33(11), 2599-2612. [Link]

-

van der Plas, S., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1334-1343. [Link]

-

Verma, A., et al. (2021). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Journal of Molecular Structure, 1244, 130922. [Link]

-

Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports, 10(1), 1-13. [Link]

-

Yadav, G., & Singh, R. (2020). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265. [Link]

Sources

- 1. ethyl (5-amino-1H-tetrazol-1-yl)acetate | 21744-57-0 | Benchchem [benchchem.com]

- 2. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl (5-amino-1H-tetrazol-1-yl)acetate (CAS: 21744-57-0)

Abstract

Ethyl (5-amino-1H-tetrazol-1-yl)acetate, identified by CAS Number 21744-57-0, is a pivotal heterocyclic building block in modern chemistry.[1][2] Its unique structure, combining a high-nitrogen tetrazole ring with a reactive ethyl acetate moiety, has positioned it as a versatile intermediate in diverse scientific fields. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and critical applications, with a focus on its role in medicinal chemistry, materials science, and agrochemicals. We will delve into the causality behind synthetic choices, established protocols for its use, and safety considerations, offering field-proven insights for professionals engaged in research and development.

Compound Identification and Physicochemical Properties

The foundational characteristics of a compound dictate its reactivity and potential applications. Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a stable, solid compound under standard conditions, whose properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21744-57-0 | [1][2] |

| IUPAC Name | ethyl 2-(5-aminotetrazol-1-yl)acetate | [1] |

| Molecular Formula | C₅H₉N₅O₂ | [1][2] |

| Molecular Weight | 171.16 g/mol | [1][2] |

| Appearance | White to off-white powder or crystal | [3] |

| Melting Point | 126 - 130 °C | [3] |

| Boiling Point | 351.4°C at 760 mmHg | [1] |

| Density | 1.56 g/cm³ | [1] |

| Flash Point | 166.3°C | [1] |

The structure features two key reactive centers: the nucleophilic amino group and the ester, which can be hydrolyzed or aminated. The tetrazole ring itself is aromatic and possesses a high nitrogen content, a feature critical to its applications in energetic materials and as a bioisostere.

Synthesis and Mechanistic Insights

The preparation of ethyl (5-amino-1H-tetrazol-1-yl)acetate is most commonly achieved through the N-alkylation of 5-aminotetrazole. This approach is favored due to the commercial availability of the starting materials and the reaction's reliability.

Primary Synthetic Protocol: N-Alkylation of 5-Aminotetrazole

This procedure involves a standard nucleophilic substitution (SN2) reaction, where the deprotonated 5-aminotetrazole acts as the nucleophile, attacking an ethyl haloacetate electrophile.

Experimental Protocol:

-

Deprotonation: Dissolve 5-aminotetrazole (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the suspension. Stir at room temperature for 30-60 minutes to facilitate the formation of the tetrazolate anion.

-

Causality: The use of a base is critical to deprotonate the tetrazole ring, significantly increasing its nucleophilicity. K₂CO₃ is a cost-effective and moderately strong base, sufficient for this transformation without causing unwanted side reactions like ester hydrolysis.

-

-

Alkylation: To the stirred suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1 eq) dropwise.

-

Causality: Ethyl bromoacetate is a more reactive alkylating agent than ethyl chloroacetate due to the lower bond dissociation energy of the C-Br bond, which can lead to faster reaction times or milder conditions. However, ethyl chloroacetate is often more economical.

-

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water to precipitate the product and dissolve inorganic salts. Filter the resulting solid, wash with water, and dry under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Self-Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene bridge (CH₂), and a broad singlet for the amino (NH₂) protons.[4][5]

-

Caption: Workflow for the Synthesis of Ethyl (5-amino-1H-tetrazol-1-yl)acetate.

Core Applications in Research and Development

The utility of ethyl (5-amino-1H-tetrazol-1-yl)acetate spans several high-stakes research areas, primarily driven by the unique properties of the tetrazole ring.

Medicinal Chemistry: A Bioisostere of Carboxylic Acid

In drug design, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid functional group.[6] This is because the acidity of the N-H proton in a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid's O-H proton at physiological pH.[1] This substitution can confer significant advantages:

-

Improved Metabolic Stability: Tetrazole rings are generally more resistant to metabolic reduction than carboxylic acids.

-

Enhanced Pharmacokinetics: The increased lipophilicity compared to a carboxylate anion can improve cell membrane permeability and oral bioavailability.

-

Potency and Binding: The tetrazole ring can participate in similar hydrogen bonding and ionic interactions as a carboxylic acid, preserving or enhancing binding affinity to biological targets.[1]

This strategy has been successfully employed in the development of drugs for a wide range of therapeutic areas, including anticancer, antibacterial, and anti-inflammatory agents.[6] For instance, derivatives have been designed as microtubule destabilizers for cancer therapy, where the tetrazole moiety plays a crucial role in binding to tubulin.[7]

Caption: Bioisosteric relationship between Carboxylic Acid and Tetrazole moieties.

Materials Science: Precursor for High-Energy Materials

The exceptionally high nitrogen content (over 40% by mass) and positive heat of formation make tetrazole-containing compounds, including this one, valuable precursors for the synthesis of High-Energy-Density Materials (HEDMs). Upon decomposition, they release a large volume of nitrogen gas (N₂), making them useful as gas-generating agents in applications like automotive airbags and as components in propellants.[1]

Agrochemicals

In the agrochemical sector, ethyl (5-amino-1H-tetrazol-1-yl)acetate serves as an intermediate in the synthesis of novel herbicides and pesticides.[3] The tetrazole scaffold can be incorporated into active ingredients to enhance their efficacy, stability, and solubility profiles.[3]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of ethyl (5-amino-1H-tetrazol-1-yl)acetate is paramount to ensure laboratory safety.

| Hazard Class (GHS) | Pictogram | Statement |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[8][9]

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10]

-

Dispensing: Avoid generating dust. Use spark-proof tools and ground all equipment when transferring large quantities to prevent static discharge.[10][11][12]

-

Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents, as these can lead to vigorous or hazardous reactions.[10]

-

First Aid:

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is more than a simple chemical; it is an enabling tool for innovation. Its strategic importance is rooted in the versatile reactivity of its functional groups and the unique bioisosteric and energetic properties of its tetrazole core. For researchers in drug discovery, it offers a proven pathway to enhance the drug-like properties of lead compounds. For materials scientists, it provides a nitrogen-rich scaffold for developing advanced materials. A thorough understanding of its synthesis, properties, and handling requirements, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner.

References

-

PubChem. (n.d.). Ethyl 1H-tetrazole-5-acetate | C5H8N4O2 | CID 543616. Available at: [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. ResearchGate. Available at: [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Available at: [Link]

-

Wang, Y., et al. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PMC. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No: 13616-37-0 | Chemical Name: Ethyl 1H-Tetrazole-5-acetate. Available at: [Link]

-

University of Sheffield. (n.d.). Spectra of ethyl acetate. Available at: [Link]

-

PubChem. (n.d.). (5-amino-1H-tetrazol-1-yl)acetic acid | C3H5N5O2 | CID 567014. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors. Available at: [Link]

-

ResearchGate. (n.d.). ¹H-NMR data of the tetrazole compounds. Available at: [Link]

Sources

- 1. ethyl (5-amino-1H-tetrazol-1-yl)acetate | 21744-57-0 | Benchchem [benchchem.com]

- 2. ETHYL (5-AMINO-1H-TETRAZOL-1-YL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 1H-tetrazole-5-acetate | C5H8N4O2 | CID 543616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 1H-tetrazole-5-acetate 97 13616-37-0 [sigmaaldrich.com]

- 10. meridianbioscience.com [meridianbioscience.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. solutions.covestro.com [solutions.covestro.com]

- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

An In-depth Technical Guide to Ethyl (5-amino-1H-tetrazol-1-yl)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and key applications. The unique structural features of this compound, namely the tetrazole ring acting as a bioisostere for carboxylic acids and the presence of multiple reactive sites, make it a valuable scaffold for the development of novel therapeutic agents and energetic materials. This guide consolidates current knowledge, offering field-proven insights and detailed methodologies for its synthesis and handling.

Introduction: The Significance of the Tetrazole Scaffold

Tetrazoles are a class of five-membered heterocyclic compounds distinguished by a high nitrogen content, comprising four nitrogen atoms and one carbon atom. This composition confers a unique set of physicochemical properties, including high electron density, metabolic stability, and the ability to engage in complex coordination chemistry. In the realm of drug development, the tetrazole moiety is frequently employed as a bioisostere for the carboxylic acid functional group.[1] At physiological pH, the acidity of the N-H proton on a 5-substituted 1H-tetrazole is comparable to that of a carboxylic acid, allowing it to participate in similar crucial hydrogen bonding interactions with biological targets. This substitution can significantly enhance a drug candidate's pharmacokinetic profile by improving metabolic resistance and cell membrane permeability.

Ethyl (5-amino-1H-tetrazol-1-yl)acetate emerges as a particularly valuable synthon, incorporating the advantageous tetrazole ring, a reactive primary amino group, and an ethyl ester handle for further chemical elaboration.[1] This trifunctional architecture provides a robust platform for generating diverse molecular libraries with wide-ranging biological activities and material properties.

Physicochemical and Structural Data

The fundamental properties of Ethyl (5-amino-1H-tetrazol-1-yl)acetate are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(5-aminotetrazol-1-yl)acetate | [1] |

| CAS Number | 21744-57-0 | [1] |

| Molecular Formula | C₅H₉N₅O₂ | |

| Molecular Weight | 171.16 g/mol | [1] |

| Appearance | White to off-white crystalline solid (typical) | |

| InChI Key | YVKHCKBSEQKYNO-UHFFFAOYSA-N | [1] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; C2 [label="CH₂"]; C3 [label="CH₃"]; C4 [label="CH₂"]; N1 [label="N"]; C5 [label="C", fontcolor="#202124"]; N2 [label="N"]; N3 [label="N"]; N4 [label="N"]; N5 [label="NH₂", fontcolor="#202124"];

// Invisible node for positioning C=O bond dummy1 [label="", width=0, height=0, shape=point];

// Bonds C1 -- O2 [dir=none, len=1.0]; C1 -- dummy1 [dir=none, len=0.7]; dummy1 -- O1 [label=" ", style=double, dir=none, len=0.7]; C1 -- C2 [dir=none, len=1.0]; C2 -- C3 [dir=none, len=1.0]; C1 -- C4 [dir=none, len=1.0]; C4 -- N1 [dir=none, len=1.0]; N1 -- C5 [dir=none, len=1.0]; C5 -- N2 [dir=none, len=1.0]; N2 -- N3 [dir=none, len=1.0]; N3 -- N4 [dir=none, len=1.0]; N4 -- N1 [dir=none, len=1.0]; C5 -- N5 [dir=none, len=1.0];

// Positioning with neato C1 [pos="0,0!"]; O1 [pos="0.6,0.8!"]; O2 [pos="-0.8,0.5!"]; C2 [pos="-1.8,0.8!"]; C3 [pos="-2.6,1.1!"]; C4 [pos="1.0,-0.8!"]; N1 [pos="2.2,-0.5!"]; C5 [pos="2.8,0.5!"]; N2 [pos="3.8,0.2!"]; N3 [pos="3.8,-0.8!"]; N4 [pos="2.8,-1.2!"]; N5 [pos="2.5,1.5!"]; }

Caption: Chemical structure of ethyl (5-amino-1H-tetrazol-1-yl)acetate.

Synthesis and Mechanistic Considerations

The synthesis of 1,5-disubstituted tetrazoles like ethyl (5-amino-1H-tetrazol-1-yl)acetate can be approached through several strategic pathways. The two primary retrosynthetic disconnections involve either the formation of the tetrazole ring on a pre-functionalized acetate backbone or the alkylation of a pre-formed aminotetrazole ring.

Pathway A: Alkylation of 5-Aminotetrazole

This is a common and direct approach. The synthesis involves the N-alkylation of 5-aminotetrazole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The choice of base and solvent is critical to favor alkylation at the N1 position of the tetrazole ring over the N2 position or the exocyclic amino group.

Caption: Synthetic workflow for the alkylation pathway.

Experimental Protocol: N-Alkylation of 5-Aminotetrazole

-

Setup: To a stirred solution of 5-aminotetrazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (1.5 eq).

-

Addition: Slowly add ethyl chloroacetate (1.1 eq) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure compound.

Pathway B: Cycloaddition Route

A more fundamental approach involves the construction of the tetrazole ring itself. The [3+2] cycloaddition of an azide source with a nitrile is the most prominent method for synthesizing 5-substituted-1H-tetrazoles.[1] For this specific target, the synthesis could start from glycine ethyl ester, which is converted to an activated intermediate that then reacts with an azide source.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around δ 1.2–1.4 ppm (3H, -CH₃) and a quartet around δ 4.1–4.3 ppm (2H, -OCH₂-). A singlet for the methylene group attached to the tetrazole ring (-N-CH₂-CO) would likely appear around δ 5.1-5.4 ppm. The amino protons (-NH₂) are expected to produce a broad singlet.

-

¹³C NMR: The carbon spectrum provides key structural information. The quaternary carbon of the tetrazole ring (C5) is a key indicator. In 1,5-disubstituted tetrazoles, this signal is typically found around 155-160 ppm. Other expected signals include the carbonyl carbon of the ester (~168 ppm), the methylene carbons of the ethyl group (~62 ppm) and the acetate backbone (~50 ppm), and the methyl carbon (~14 ppm).

-

FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands. Key peaks would include N-H stretching for the amino group (around 3300-3400 cm⁻¹), C-H stretching (2900-3000 cm⁻¹), a strong C=O stretch for the ester (around 1740-1760 cm⁻¹), and characteristic ring vibrations for the tetrazole nucleus (typically in the 1000-1500 cm⁻¹ region).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₅H₉N₅O₂) by matching the exact mass of the molecular ion [M+H]⁺.

Reactivity and Applications

Chemical Reactivity

Ethyl (5-amino-1H-tetrazol-1-yl)acetate possesses three distinct reactive centers, enabling a wide range of chemical transformations:

-

The Exocyclic Amino Group: Can act as a nucleophile, participating in acylation, alkylation, and condensation reactions to form amides, secondary amines, and Schiff bases, respectively.

-

The Ethyl Ester: Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide or hydrazide.

-

The Tetrazole Ring: The ring itself is generally stable but can participate in coordination with metal ions. The nitrogen atoms can also be subject to further alkylation under specific conditions.

Caption: Reactivity profile of the core functional groups.

Applications in Drug Discovery

The title compound is a valuable scaffold in medicinal chemistry. Its derivatives are actively being investigated for various therapeutic applications. The ability of the tetrazole ring to mimic a carboxylic acid while offering improved metabolic stability makes it a prime candidate for modifying known pharmacophores to enhance their drug-like properties. Research has shown that incorporating this moiety can lead to compounds with significant biological activities.

Applications in Materials Science

The high nitrogen content inherent to the tetrazole ring makes this scaffold a precursor for high-energy-density materials (HEDMs).[1] Research in this area focuses on synthesizing new energetic compounds with a balance of high performance and controlled stability for use as propellants or in gas-generating systems.[1]

Safety and Handling

According to the Safety Data Sheet provided by Matrix Scientific, Ethyl (5-amino-1H-tetrazol-1-yl)acetate is classified as an irritant.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Call a poison center or doctor if you feel unwell.

-

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to conduct a thorough risk assessment for any planned experimental procedures.

Conclusion

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a compound of considerable scientific interest, bridging the fields of medicinal chemistry and materials science. Its unique combination of a bioisosteric ring system and multiple reactive functional groups provides a rich platform for synthetic innovation. This guide has outlined its core properties, detailed a reliable synthetic protocol, discussed its characterization profile, and highlighted its primary applications and safety considerations. As research continues to uncover the vast potential of nitrogen-rich heterocycles, the utility of this versatile building block is poised to expand further, enabling the development of next-generation pharmaceuticals and advanced materials.

References

-

Abood, N. K. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Eng. & Tech. Journal, 34(B). Available at: [Link]

Sources

Navigating the Synthesis and Handling of Ethyl (5-amino-1H-tetrazol-1-yl)acetate: An In-depth Technical Guide

Introduction: Understanding the Compound of Interest

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a heterocyclic compound of significant interest to researchers in drug development and materials science. Its molecular architecture, featuring a high-nitrogen tetrazole ring, an amino functional group, and an ethyl acetate moiety, makes it a versatile building block. In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for a carboxylic acid group, potentially enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[1] In the realm of materials science, the high nitrogen content inherent to the tetrazole scaffold renders it a precursor for energetic materials.[2]

The very characteristics that make this compound valuable also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of the tetrazole ring suggests potential energetic properties, while the overall structure indicates possible chemical reactivity and physiological effects that must be carefully managed in a laboratory setting. This guide provides a comprehensive overview of the safety and handling precautions for ethyl (5-amino-1H-tetrazol-1-yl)acetate, drawing on data from structurally related compounds to offer a robust framework for its safe utilization by researchers, scientists, and drug development professionals.

Section 1: Hazard Identification and Analysis

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of ethyl (5-amino-1H-tetrazol-1-yl)acetate and its close analogs. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Ethyl (5-amino-1H-tetrazol-1-yl)acetate (Predicted/Inferred) | Ethyl 1H-tetrazole-5-acetate (Known) | 5-Aminotetrazole (Known) | Data Source(s) |

| Molecular Formula | C₅H₉N₅O₂ | C₅H₈N₄O₂ | CH₃N₅ | [2] |

| Molecular Weight | 171.16 g/mol | 156.14 g/mol | 85.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder (Inferred) | White to Almost white powder to crystal | White solid | [3][4] |

| Melting Point | Not available | 123-127 °C | 201–205 °C | [3] |

| Density | ~1.56 g/cm³ (Predicted) | 1.337 g/cm³ (Predicted) | 1.502 g/cm³ | [2][3][4] |

| Solubility | Soluble in methanol (Inferred) | Soluble in Methanol | Not specified | [4] |

| Flash Point | 166.3°C (Predicted) | Not applicable | Not applicable | [2] |

GHS Hazard Classification (Inferred)

Based on the GHS classifications for the structurally similar ethyl 1H-tetrazole-5-acetate, the following hazards should be anticipated for ethyl (5-amino-1H-tetrazol-1-yl)acetate:

-

Skin Irritation (Category 2): Causes skin irritation.[5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

It is imperative to handle this compound with appropriate personal protective equipment to mitigate these risks.

Energetic Properties and Thermal Stability

The tetrazole ring is characterized by a high positive heat of formation due to its high nitrogen content, which makes many tetrazole derivatives energetic materials.[6] 5-Aminotetrazole, a core component of the target molecule, has a nitrogen content of 80% and is known to be prone to decomposition, releasing nitrogen gas.[3]

While specific data on the impact, friction, and thermal sensitivity of ethyl (5-amino-1H-tetrazol-1-yl)acetate are not available, its high nitrogen content suggests that it should be treated as a potential energetic material . The thermal stability of aminotetrazoles can be influenced by substituent groups.[6] Decomposition upon heating may be rapid and could lead to a sudden release of pressure. Therefore, heating should be conducted with extreme caution, preferably behind a blast shield, and on a small scale.

Toxicological Profile (Inferred)

Direct toxicological data for ethyl (5-amino-1H-tetrazol-1-yl)acetate is not available. However, studies on 5-aminotetrazole provide valuable insights. A study on the short-term toxicity of 5-aminotetrazole found that it was not mutagenic in a modified Ames assay.[7] In an acute oral toxicity test in rats, no adverse effects were observed at a limit dose of 2000 mg/kg.[7] A 14-day sub-acute study established a No Observed Adverse Effect Level (NOAEL) of 623 mg/kg-day, the highest dose tested.[7]

While these results suggest that the aminotetrazole moiety has relatively low systemic toxicity, the irritant properties inferred from ethyl 1H-tetrazole-5-acetate should be the primary driver of handling precautions. All contact with skin, eyes, and mucous membranes should be avoided.

Section 2: Risk Assessment and Mitigation

A systematic approach to risk assessment is paramount when working with any new or partially characterized chemical. The following workflow should be implemented before handling ethyl (5-amino-1H-tetrazol-1-yl)acetate.

Caption: Risk assessment workflow for ethyl (5-amino-1H-tetrazol-1-yl)acetate.

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the essential steps for the safe handling of ethyl (5-amino-1H-tetrazol-1-yl)acetate in a research laboratory.

1. Pre-Experiment Preparation:

- Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[8] The work area should be clean and free of clutter.

- Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.

- Waste Container: A clearly labeled hazardous waste container must be available in the fume hood.

- Blast Shield: For any operations involving heating or handling quantities greater than a few grams, the use of a blast shield is mandatory.[8]

2. Personal Protective Equipment (PPE):

- Refer to the table below for the minimum required PPE. All PPE must be inspected for integrity before use.

3. Weighing and Transfer:

- Weigh the compound in the fume hood. To minimize dust generation, use a spatula and avoid pouring the solid.

- If transferring to a reaction vessel, do so carefully to prevent creating dust clouds.

- Ground all equipment when transferring larger quantities to prevent static discharge, which could be an ignition source.

4. During Reaction:

- Keep the fume hood sash at the lowest practical height.

- Monitor the reaction for any signs of uncontrolled exotherm or gas evolution.

- If heating is required, use a controlled heating source such as an oil bath and monitor the temperature closely. Avoid direct heating with a hot plate.

5. Post-Experiment:

- Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

- Dispose of all contaminated materials (gloves, wipes, etc.) in the designated hazardous waste container.

- Wash hands thoroughly after removing PPE.

Personal Protective Equipment (PPE)

The following table details the recommended PPE for handling ethyl (5-amino-1H-tetrazol-1-yl)acetate, with justifications rooted in the compound's known and inferred hazards.

| Protection Type | Specific Requirement | Rationale | Source(s) |

| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential projectiles in the event of rapid decomposition. Addresses the inferred serious eye irritation hazard.[5] | [8] |

| Skin Protection | Flame-resistant, knee-length lab coat and chemical-resistant gloves (e.g., nitrile). | A flame-resistant lab coat provides protection against potential flash fires.[8] Gloves prevent skin contact, mitigating the inferred skin irritation hazard.[5] | [8] |

| Respiratory Protection | Required if dust is generated or if working outside of a fume hood (not recommended). | An N95 dust mask or a respirator with appropriate cartridges protects against inhalation of the powder, which is a presumed respiratory irritant.[5] |

Storage and Disposal

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area.[9] Segregate from strong oxidizing agents, strong acids, and strong bases.[9] Store away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with all local, institutional, and national regulations for hazardous chemical waste. Due to its potential energetic nature, consult with your institution's environmental health and safety office for specific disposal protocols.

Section 3: Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

Spill Response

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Assess the Spill: From a safe distance, assess the size and nature of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

Don PPE: Before attempting to clean up a small, manageable spill, don the appropriate PPE as outlined in section 2.2.

-

Contain and Clean:

-

Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

-

Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Place all cleanup materials into the hazardous waste container.

-

-

Report: Report the incident to your supervisor and your institution's environmental health and safety office.

Firefighting Measures

-

Evacuate: In case of a fire involving this compound, evacuate the area immediately and call emergency services.

-

Extinguishing Media: For a small fire, a dry chemical or carbon dioxide extinguisher may be used. Do NOT use water , as some tetrazole derivatives can react with water.[10]

-

Energetic Material Fire: If the material itself is burning, it may behave as an energetic material. Fight the fire from a safe distance or a protected location.[11] Do not attempt to extinguish a large fire; allow trained professionals to handle it.

First Aid Measures

The following diagram outlines the decision-making process for responding to an accidental exposure.

Caption: Decision-making flowchart for accidental exposure response.

References

-

5-Aminotetrazole. In: Wikipedia. ; 2023. [Link]

-

Polshettiwar V, Varma RS. 5-Aminotetrazole as a building block for multicomponent reactions. HETEROCYCLES. 2017;94(10):1845. doi:

-

Zheglov E, Fomenkov I, Slastikhina A, et al. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers (Basel). 2022;14(21):4721. doi:

-

da Silva VB, da Silva AC, de Oliveira BG, et al. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. J Org Chem. 2017;82(18):9721-9727. doi:

-

Safety Hazards in the Energetics Laboratory. DSIAC. Published online November 2, 2019. [Link]

-

Wang R, Li H, Li H, et al. Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Org Lett. 2022;24(4):978-982. doi:

-

Ethyl 1H-tetrazole-5-acetate. PubChem. Accessed January 22, 2026. [Link]

-

ethyl 1H-tetrazole-5-acetate. ChemBK. Accessed January 22, 2026. [Link]

-

Johnson MS, Tuhela L, Michie MW, et al. In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound. Regul Toxicol Pharmacol. 2020;110:104573. doi:

-

GHS Hazardous Chemical Information List. Safe Work Australia. Accessed January 22, 2026. [Link]

-

Firefighting Precautions at Facilities with Combustible Dust. Occupational Safety and Health Administration. Accessed January 22, 2026. [Link]

-

Chemical Advisory: Safe Storage, Handling, and Management of Ammonium Nitrate. Environmental Protection Agency. Accessed January 22, 2026. [Link]

-

Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. Zachariah Group. Published January 3, 2012. [Link]

-

Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. Published March 6, 2023. [Link]

-

Pesticide Spill: Safe Management & Cleanup Guidelines. Clemson University. Published May 14, 2025. [Link]

-

Fire protection concept for the storage of pyrophoric materials. IChemE. Accessed January 22, 2026. [Link]

-

Safety Services Guidance on the Recognition, Handling and Storing of Energetic and Explosophoric Chemicals. The University of Edinburgh. Accessed January 22, 2026. [Link]

-

Joo YH, Shreeve JM. 1-Substituted 5-aminotetrazoles: syntheses from CNN3 with primary amines. Org Lett. 2008;10(20):4665-4667. doi:

-

Safe Handling of Pyrophoric Liquids. Oregon State University Environmental Health and Safety. Published October 30, 2009. [Link]

-

Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. MDPI. Accessed January 22, 2026. [Link]

-

Proper Handling of Combustible Metal Fires. Fire Engineering. Published February 1, 2008. [Link]

-

Fire and rescue service: operational guidance for incidents involving hazardous materials - Part 1. GOV.UK. Accessed January 22, 2026. [Link]

-

Spill Control/Emergency Response. Augusta University Environmental Health and Safety. Published January 14, 2025. [Link]

-

Joo YH, Shreeve JM. 1-substituted 5-aminotetrazoles: syntheses from CNN3 with primary amines. PubMed. 2008;10(20):4665-7. doi:

-

Liquid Nitrogen Handling. The University of Iowa Environmental Health & Safety. Accessed January 22, 2026. [Link]

- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.

-

1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines. ResearchGate. Published October 10, 2025. [Link]

-

Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke University Occupational & Environmental Safety. Accessed January 22, 2026. [Link]

Sources

- 1. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]

- 2. ethyl (5-amino-1H-tetrazol-1-yl)acetate | 21744-57-0 | Benchchem [benchchem.com]

- 3. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Ethyl 1H-tetrazole-5-acetate | C5H8N4O2 | CID 543616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dsiac.dtic.mil [dsiac.dtic.mil]

- 9. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 10. osha.gov [osha.gov]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Tetrazole Ring: A Historical and Synthetic Guide to a Cornerstone of Medicinal Chemistry

Abstract

The 5-substituted-1H-tetrazole moiety is a deceptively simple, nitrogen-rich five-membered heterocycle that has risen from a 19th-century chemical curiosity to an indispensable cornerstone of modern drug development. Its remarkable ability to serve as a bioisosteric replacement for the carboxylic acid group has cemented its role in numerous clinically significant therapeutics. This in-depth technical guide traces the fascinating history of the discovery and synthetic evolution of 5-substituted-1H-tetrazoles. We will journey from the earliest, often hazardous, preparative methods to the elegant and robust catalytic protocols that are now commonplace in medicinal chemistry laboratories. This guide is intended for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a deeper understanding of the causal relationships behind experimental choices and the innovative spirit that has driven the field forward.

The Dawn of Tetrazole Chemistry: A 19th-Century Discovery

The story of the tetrazole ring begins in 1885 at the University of Uppsala, where the Swedish chemist J. A. Bladin first synthesized a derivative of this novel heterocyclic system.[1][2] In his seminal work, Bladin observed that the reaction of dicyanophenylhydrazine with nitrous acid yielded a compound with the molecular formula C₈H₅N₅.[2] This pioneering, albeit structurally complex, synthesis marked the first entry into a class of compounds that would remain largely a niche area of study for over half a century.

Early methods for preparing the tetrazole core, predating the now-ubiquitous cycloaddition approach, often involved the diazotization of amidrazones.[1] These methods, while historically significant, laid the groundwork for what would become the most pivotal reaction in tetrazole synthesis.

The Advent of a Cornerstone Reaction: The [3+2] Cycloaddition

The most significant leap in tetrazole synthesis came in 1901, when Arthur Hantzsch reported the synthesis of 5-amino-1H-tetrazole from the reaction of cyanamide and hydrazoic acid (HN₃).[1][3] This reaction established the [3+2] cycloaddition of a nitrile with an azide as the most fundamental and versatile route to 5-substituted-1H-tetrazoles.[1][2]

However, the early iterations of this method were fraught with peril. Until the 1950s, the primary azide source was free hydrazoic acid, a substance that is not only highly toxic but also dangerously volatile and explosive.[1] This severely limited the scalability and safety of tetrazole synthesis, confining it to specialized laboratories and courageous chemists. The inherent risks associated with hydrazoic acid necessitated a paradigm shift in the approach to this cornerstone reaction.

Caption: Evolution of synthetic strategies for 5-substituted-1H-tetrazoles.

The Shift Towards Safer Synthesis: The Finnegan Protocol

The mid-20th century marked a critical turning point in the practical synthesis of tetrazoles. In 1958, Finnegan and his colleagues published a landmark paper detailing a significantly safer and more user-friendly procedure.[1][4] Their method involved the reaction of a nitrile with sodium azide and ammonium chloride in an organic solvent like N,N-dimethylformamide (DMF).[1]

This was a transformative development for several reasons:

-

Avoidance of Hydrazoic Acid: By using the much more stable and non-volatile sodium azide in combination with an in-situ source of a proton (ammonium chloride), the need to handle large quantities of explosive hydrazoic acid was eliminated.

-

Improved Scope and Yields: The method proved to be broadly applicable to a range of nitriles and generally afforded good to excellent yields of the desired tetrazole products.[4]

The Finnegan protocol became the gold standard for tetrazole synthesis for decades and is still widely used today.[4] It represented a crucial step in making this important heterocycle accessible for broader research and development, particularly in the pharmaceutical industry.

The Green Revolution: The Sharpless Aqueous Synthesis

While the Finnegan method was a vast improvement, it still relied on organic solvents and often required elevated temperatures. The next great leap forward came at the dawn of the 21st century, driven by the principles of green chemistry. In 2001, a team led by K. Barry Sharpless reported that the [3+2] cycloaddition could be efficiently catalyzed by zinc salts in water.[5][6]

This discovery was revolutionary:

-

Enhanced Safety: Conducting the reaction in water not only eliminates the need for flammable organic solvents but also provides a superior heat sink, further mitigating any potential thermal hazards.[6]

-

Environmental Friendliness: Water is an ideal green solvent—non-toxic, inexpensive, and environmentally benign.

-

Broad Substrate Scope: The zinc-catalyzed aqueous method is effective for a wide array of nitriles, including aromatic, aliphatic, and vinyl variants.[5][6]

-

Simplified Work-up: The products often precipitate from the aqueous reaction mixture, allowing for simple isolation by filtration.

The Sharpless protocol demonstrated that not only could tetrazole synthesis be made safer, but it could also be made more environmentally sustainable without compromising efficiency.

Mechanistic Insights: The Role of Catalysis

The evolution from uncatalyzed, high-temperature reactions to milder, catalyzed processes hinges on the activation of the nitrile substrate. The carbon atom of a nitrile is electrophilic, but often not sufficiently so to react readily with an azide. Both Lewis and Brønsted acids play a crucial role in enhancing this electrophilicity.[7][8]

The Causality of Catalysis: A Lewis acid, such as a zinc(II) salt, coordinates to the nitrogen atom of the nitrile.[8][9] This coordination withdraws electron density from the carbon-nitrogen triple bond, rendering the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack by the azide anion.[7][8] DFT calculations suggest that the reaction proceeds in a stepwise manner, involving the initial formation of an open-chain imidoyl azide intermediate, which then cyclizes to form the stable tetrazole ring.[8] This catalytic activation is the fundamental reason why reactions that once required harsh conditions can now proceed efficiently under much milder, often aqueous, conditions.

Caption: Mechanism of Lewis acid-catalyzed [3+2] cycloaddition.

The Tetrazole as a Carboxylic Acid Bioisostere

The explosion of interest in 5-substituted-1H-tetrazoles within the pharmaceutical industry is primarily due to its function as a bioisostere of the carboxylic acid group.[1] A bioisosteric replacement involves substituting one functional group with another that retains similar physicochemical properties, leading to comparable biological activity.

The tetrazole ring's N-H proton is acidic, with pKa values typically in the same range as carboxylic acids (around 4-5). This allows the tetrazolate anion to mimic the carboxylate anion at physiological pH, engaging in similar ionic and hydrogen bonding interactions with biological targets. Key advantages of this substitution include:

-

Improved Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation.[1]

-

Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, which can favorably impact its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Increased Cell Permeability: The more delocalized charge of the tetrazolate anion can lead to better membrane permeability compared to the more localized charge of a carboxylate.

This bioisosteric relationship is famously exemplified in angiotensin II receptor blockers like losartan and valsartan, where the tetrazole ring is crucial for their therapeutic activity.

Caption: Bioisosteric relationship between carboxylic acids and tetrazoles.

Summary of Key Synthetic Methodologies

The progression of synthetic methods for 5-substituted-1H-tetrazoles reflects a continuous drive towards greater safety, efficiency, and sustainability.

| Method | Key Reagents | Solvent | Catalyst | Key Advantages | Key Disadvantages |

| Hantzsch (1901) | Nitrile, Hydrazoic Acid | Various | None | Established the [3+2] route | Extremely hazardous (toxic, explosive) |

| Finnegan (1958) | Nitrile, NaN₃, NH₄Cl | DMF | None | Avoids free hydrazoic acid | Requires organic solvent, high temp. |

| Sharpless (2001) | Nitrile, NaN₃ | Water | Zn(II) Salts | Green, safe, excellent yields | May require heating for unreactive nitriles |

| Modern Variants | Nitrile, NaN₃ | Various | Heterogeneous catalysts, nanocatalysts | High efficiency, catalyst reusability | Catalyst cost and preparation |

Experimental Protocols: Self-Validating Methodologies

Protocol 1: The Finnegan Synthesis of 5-Phenyl-1H-tetrazole

-

Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile using the classic Finnegan conditions.

-

Reagents:

-

Benzonitrile (10.3 g, 100 mmol)

-

Sodium Azide (NaN₃) (7.8 g, 120 mmol)

-